2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
Overview
Description
TCN 237 dihydrochloride is a highly potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . This compound is known for its ability to block GluN2B-mediated calcium influx in cells, making it a valuable tool in neuroscience research . The chemical name of TCN 237 dihydrochloride is 2-[[4-(2-Fluorophenyl)methyl]-1-piperidinyl]methyl]-1H-benzimidazol-6-ol dihydrochloride .
Mechanism of Action
Target of Action
TCN 237 dihydrochloride primarily targets the GluN2B (formerly NR2B) subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.
Mode of Action
TCN 237 dihydrochloride acts as a highly potent antagonist for the GluN2B subunit of the NMDA receptor . It selectively blocks the GluN2B-mediated calcium influx in cells . This means that it prevents the flow of calcium ions into the cell through channels that are opened by the activation of the GluN2B subunit of the NMDA receptor.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The blockade of the GluN2B-mediated calcium influx by TCN 237 dihydrochloride can lead to a decrease in the activity of the NMDA receptor . This can result in changes in synaptic plasticity and memory function. Additionally, it has been shown to display efficacy in the rat carrageenan-induced mechanical hyperalgesia assay , suggesting potential analgesic effects.
Biochemical Analysis
Biochemical Properties
TCN 237 dihydrochloride functions primarily as an antagonist of the GluN2B subunit of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity. By selectively binding to the GluN2B subunit, TCN 237 dihydrochloride inhibits the receptor’s activity, thereby blocking calcium influx into neurons . This selective inhibition is significant because it allows for targeted modulation of NMDA receptor activity without affecting other subunits or receptors. TCN 237 dihydrochloride exhibits high affinity for the GluN2B subunit with a dissociation constant (K_i) of 0.8 nanomolar .
Cellular Effects
TCN 237 dihydrochloride has profound effects on various types of cells, particularly neurons. By inhibiting the GluN2B subunit of the NMDA receptor, TCN 237 dihydrochloride reduces calcium influx, which in turn affects several downstream cellular processes. This inhibition can lead to decreased excitotoxicity, a process where excessive calcium influx causes neuronal damage and cell death . Additionally, TCN 237 dihydrochloride can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective effects.
Molecular Mechanism
At the molecular level, TCN 237 dihydrochloride exerts its effects by binding to the GluN2B subunit of the NMDA receptor. This binding prevents the receptor from opening its ion channel in response to glutamate, thereby inhibiting calcium influx into the neuron . The blockade of calcium influx disrupts several intracellular signaling cascades, including those involved in synaptic plasticity, gene expression, and cell survival. By selectively targeting the GluN2B subunit, TCN 237 dihydrochloride offers a precise mechanism for modulating NMDA receptor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCN 237 dihydrochloride can vary over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that TCN 237 dihydrochloride can sustain its inhibitory effects on the NMDA receptor for several hours, providing a prolonged window of neuroprotection. Long-term studies in vivo have demonstrated that chronic administration of TCN 237 dihydrochloride can lead to sustained neuroprotective effects without significant degradation or loss of efficacy .
Dosage Effects in Animal Models
The effects of TCN 237 dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits the GluN2B subunit of the NMDA receptor, providing neuroprotection and reducing excitotoxicity . At higher doses, TCN 237 dihydrochloride can exhibit toxic effects, including impaired motor function and cognitive deficits. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
TCN 237 dihydrochloride is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of TCN 237 dihydrochloride, and any alterations in these metabolic pathways can affect the compound’s efficacy and toxicity.
Transport and Distribution
Within cells and tissues, TCN 237 dihydrochloride is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system . Transporters and binding proteins facilitate the movement of TCN 237 dihydrochloride within cells, ensuring its localization to specific cellular compartments where it can exert its effects.
Subcellular Localization
TCN 237 dihydrochloride is primarily localized to the synaptic regions of neurons, where it interacts with the NMDA receptor . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular compartments. This precise localization is essential for the compound’s ability to modulate synaptic transmission and plasticity effectively.
Preparation Methods
The synthesis of TCN 237 dihydrochloride involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the piperidine moiety: The benzimidazole core is then reacted with a piperidine derivative, such as 4-(2-fluorobenzyl)piperidine, under appropriate conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
TCN 237 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: TCN 237 dihydrochloride can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TCN 237 dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
TCN 237 dihydrochloride is unique in its high potency and selectivity for the GluN2B subunit of the NMDA receptor. Similar compounds include:
Ifenprodil: Another GluN2B-selective NMDA receptor antagonist, but with different chemical structure and potency.
Ro 25-6981: A selective antagonist for the GluN2B subunit, used in similar research applications.
CP-101,606: Another GluN2B-selective antagonist with distinct pharmacological properties.
These compounds share the common feature of targeting the GluN2B subunit but differ in their chemical structures, potencies, and specific applications.
Properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWGWCFJMDMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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